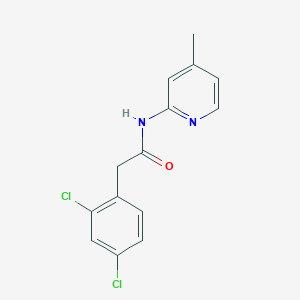
5-amino-1-(2-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(2-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one, also known as CPP-115, is a chemical compound that belongs to the class of pyrrolidinones. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability, and its dysfunction has been implicated in various neurological disorders such as epilepsy, anxiety, and depression. CPP-115 has shown promising results in preclinical studies as a potential therapeutic agent for these conditions.
Mechanism of Action
5-amino-1-(2-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one exerts its pharmacological effects by inhibiting GABA transaminase, which leads to an increase in GABA levels in the brain. GABA acts as an inhibitory neurotransmitter by binding to GABA receptors on the surface of neurons, which results in the opening of chloride ion channels and hyperpolarization of the cell membrane. This hyperpolarization reduces the likelihood of neuronal firing, which leads to a decrease in neuronal excitability and a reduction in seizure activity and anxiety.
Biochemical and physiological effects:
In addition to its effects on GABA levels in the brain, 5-amino-1-(2-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one has been shown to have other biochemical and physiological effects. In a study published in the Journal of Medicinal Chemistry, 5-amino-1-(2-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one was found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. 5-amino-1-(2-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one was also found to increase the expression of glial cell line-derived neurotrophic factor (GDNF), which is involved in the survival and differentiation of dopaminergic neurons.
Advantages and Limitations for Lab Experiments
5-amino-1-(2-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one has several advantages as a research tool for studying GABA metabolism and its role in neurological disorders. It is a highly selective inhibitor of GABA transaminase, which allows for the specific manipulation of GABA levels in the brain. 5-amino-1-(2-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one has also been shown to have a long duration of action, which makes it useful for studying the long-term effects of GABA modulation.
One limitation of 5-amino-1-(2-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one is that it is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. Another limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Future Directions
There are several potential future directions for research on 5-amino-1-(2-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one. One area of interest is the development of 5-amino-1-(2-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of 5-amino-1-(2-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one as a potential therapeutic agent for other neurological disorders such as Parkinson's disease and schizophrenia. Finally, the role of 5-amino-1-(2-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one in the regulation of GABA metabolism in non-neuronal tissues such as the liver and pancreas is an area of emerging interest.
Synthesis Methods
5-amino-1-(2-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzaldehyde with phenylacetic acid to form 2-chloro-1-phenyl-2-(phenylamino)ethanol. This intermediate is then converted to the corresponding pyrrolidinone using a cyclization reaction with acetic anhydride and sodium acetate. The final product is obtained by reducing the nitro group to an amino group using palladium on carbon and hydrogen gas.
Scientific Research Applications
5-amino-1-(2-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one has been extensively studied in preclinical models of epilepsy, anxiety, and depression. In animal models of epilepsy, 5-amino-1-(2-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one has been shown to increase GABA levels in the brain and reduce seizure activity. In a study published in the Journal of Pharmacology and Experimental Therapeutics, 5-amino-1-(2-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one was found to be more potent and longer-lasting than the commonly used antiepileptic drug valproic acid.
In models of anxiety and depression, 5-amino-1-(2-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one has been shown to increase GABA levels in the amygdala and prefrontal cortex, which are brain regions involved in emotional regulation. In a study published in the Journal of Psychopharmacology, 5-amino-1-(2-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one was found to have anxiolytic and antidepressant effects in mice subjected to chronic stress.
properties
IUPAC Name |
1-(2-chlorophenyl)-5-imino-4-phenyl-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-12-8-4-5-9-13(12)19-10-14(20)15(16(19)18)11-6-2-1-3-7-11/h1-9,18,20H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRCWXSZULNTCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC=CC=C2Cl)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-5-imino-4-phenyl-2H-pyrrol-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-2-propyn-1-ylacetamide](/img/structure/B6120171.png)
![1-(4-fluorophenyl)-4-{1-[3-(4-methylphenyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6120174.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-morpholinyl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6120178.png)
![2-[1-({1-[(5-ethyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6120181.png)
![2-(2-methyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120183.png)

![N-(4'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6120200.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide](/img/structure/B6120211.png)
![4-{[1,3-dioxo-2-(4-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B6120225.png)

![1-chloro-2-{[3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)-1-propen-1-yl]thio}cyclopentane](/img/structure/B6120244.png)
![2-(1-benzyl-4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6120248.png)
![N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B6120257.png)
![N-(2-methoxy-1-methylethyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6120259.png)